molecular formula C16H26N4O2 B10986503 N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B10986503
M. Wt: 306.40 g/mol
InChI Key: MUSJKMIWVWLZNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a hexahydrocyclohepta[c]pyrazole core, and a carboxamide group, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the hexahydrocyclohepta[c]pyrazole core, followed by the introduction of the morpholine ring and the carboxamide group. Common reagents used in these reactions include various amines, acids, and coupling agents under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the morpholine ring and carboxamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(morpholin-4-yl)propyl]-4-(2-phenylacetyl)-1H-pyrrole-2-carboxamide
  • 4-benzoyl-N-[3-(morpholin-4-yl)propyl]-1H-pyrrole-2-carboxamide

Uniqueness

N-[3-(morpholin-4-yl)propyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide stands out due to its unique hexahydrocyclohepta[c]pyrazole core, which imparts distinct chemical and biological properties compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C16H26N4O2

Molecular Weight

306.40 g/mol

IUPAC Name

N-(3-morpholin-4-ylpropyl)-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C16H26N4O2/c21-16(17-7-4-8-20-9-11-22-12-10-20)15-13-5-2-1-3-6-14(13)18-19-15/h1-12H2,(H,17,21)(H,18,19)

InChI Key

MUSJKMIWVWLZNC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(CC1)NN=C2C(=O)NCCCN3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.